molecular formula C18H17F3N2O4S B10986929 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid

1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid

Cat. No.: B10986929
M. Wt: 414.4 g/mol
InChI Key: SBQNDXJIJVDICN-UHFFFAOYSA-N
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Description

1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethoxyphenyl group, a thiazole ring, and a piperidine carboxylic acid moiety

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The thiazole ring can participate in various interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar compounds to 1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid include other trifluoromethoxyphenyl-containing molecules and thiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall bioactivity. The unique combination of the trifluoromethoxyphenyl group and the thiazole ring in this compound sets it apart from other related compounds .

Properties

Molecular Formula

C18H17F3N2O4S

Molecular Weight

414.4 g/mol

IUPAC Name

1-[2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C18H17F3N2O4S/c19-18(20,21)27-14-5-3-11(4-6-14)16-22-13(10-28-16)8-15(24)23-7-1-2-12(9-23)17(25)26/h3-6,10,12H,1-2,7-9H2,(H,25,26)

InChI Key

SBQNDXJIJVDICN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)O

Origin of Product

United States

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